rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS: 96185-91-0) is a bicyclic carboxylic acid derivative featuring a norbornene core substituted with a methoxycarbonyl group at position 3 and a carboxylic acid group at position 2. Its molecular formula is C₁₀H₁₂O₄, with a molar mass of 196.2 g/mol. Key physical properties include a melting point of 103–105°C, boiling point of ~327.5°C, and density of 1.322 g/cm³ . The compound is primarily used as an intermediate in organic synthesis, particularly in the development of polymer materials, coatings, and adhesives due to its chemical stability and reactivity . It exhibits moderate hazards (Xn classification), with risks of irritation to eyes, skin, and respiratory systems .
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(1S,4R)-3-methoxycarbonylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-8H,4H2,1H3,(H,11,12)/t5-,6+,7?,8?/m1/s1 |
InChI Key |
JYZKYCYHXBQTCY-NYOFMCRDSA-N |
Isomeric SMILES |
COC(=O)C1[C@@H]2C[C@H](C1C(=O)O)C=C2 |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties
The compound’s molecular formula is C₁₀H₁₂O₄ , with a molecular weight of 196.20 g/mol . Its bicyclo[2.2.1]hept-5-ene core imposes steric strain, enhancing reactivity for further functionalization. The (1S,4R) relative configuration defines spatial arrangements critical for interactions in biological systems. The methoxycarbonyl (-COOCH₃) and carboxylic acid (-COOH) groups enable dual reactivity, making the compound a versatile intermediate.
Synthesis Strategies
Diels-Alder Cycloaddition
The bicyclo[2.2.1]hept-5-ene framework is classically synthesized via Diels-Alder reactions between cyclopentadiene and electron-deficient dienophiles. For this compound, maleic anhydride derivatives serve as dienophiles to introduce carboxyl groups. Post-cycloaddition modifications include:
- Esterification : Selective methoxycarbonyl introduction via methanol-mediated esterification of one carboxylic acid group.
- Stereochemical Control : The (1S,4R) configuration arises from endo selectivity during cycloaddition, favored by polar solvents and Lewis acid catalysts like aluminum chloride.
Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diels-Alder Cycloaddition | Cyclopentadiene, maleic anhydride, 80°C | 65–75 |
| Esterification | Methanol, H₂SO₄ (cat.), reflux | 85–90 |
Functional Group Interconversion
Alternative routes involve modifying pre-existing bicyclic intermediates:
Industrial-Scale Production
Continuous flow reactors optimize yield and safety by maintaining precise temperature control and reducing side reactions. Key parameters include:
- Residence Time : 10–15 minutes at 120°C.
- Catalyst : Heterogeneous catalysts (e.g., zeolites) minimize purification steps.
Characterization and Analytical Data
Spectroscopic Analysis
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | C₈H₁₀O₂ | Lacks methoxycarbonyl group |
| 3-(Ethoxycarbonyl)norbornene-2-carboxylic acid | C₁₀H₁₂O₄ | Ethoxy vs. methoxy substitution |
The methoxycarbonyl group in rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid enhances electrophilicity, enabling nucleophilic acyl substitutions absent in simpler analogs.
Applications in Medicinal Chemistry
Preliminary studies suggest interactions with metabolic enzymes (e.g., cytochrome P450), positioning it as a scaffold for protease inhibitors. Its strained geometry improves binding affinity compared to acyclic analogs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a more saturated compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, where nucleophiles like hydroxide ions replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of carboxylate salts.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: In biological research, it serves as a model compound to study enzyme-catalyzed reactions involving strained ring systems.
Industry: Used in the production of polymers and advanced materials due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism by which rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves its strained ring system, which makes it highly reactive. The molecular targets include enzymes that catalyze ring-opening reactions, leading to the formation of more stable products. The pathways involved often include nucleophilic attack on the carbonyl carbon, resulting in ring cleavage and subsequent formation of new bonds.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis emphasizes esterification under mild conditions, while amino derivatives require protective groups (e.g., Boc) or hydrogenation .
- Coupling reactions (e.g., CA-Nor1) achieve moderate yields but require specialized reagents .
Key Observations :
Key Observations :
- The target compound’s harmful classification necessitates PPE (gloves, goggles) during handling, unlike non-reactive sodium salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
